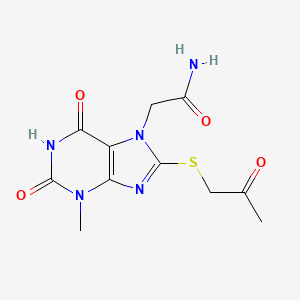
2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C11H13N5O4S and its molecular weight is 311.32. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Hybrid Networks
- Application : Used in the synthesis of nano-photoinitiators for polymer hybrid networks, enhancing thermal stability and robustness.
- Reference : Batibay, G. S., Gunkara, O. T., Ocal, N., & Arsu, N. (2020). In their study, a compound with absorption characteristics similar to thioxanthone and higher molar absorptivity was synthesized, which contributed to improved thermal stability in polymer matrices (Batibay et al., 2020).
Radioligand Development
- Application : Acts as a selective antagonist ligand for A2B adenosine receptors, useful in radioligand development.
- Reference : Baraldi, P., Tabrizi, M. A., Preti, D., et al. (2004). This compound was used to develop a new radioligand, [3H]-MRE 2029-F20, for the pharmacological characterization of human A2B adenosine receptor subtype (Baraldi et al., 2004).
Antimicrobial Compound Synthesis
- Application : Involved in the synthesis of compounds with potential antimicrobial activities.
- Reference : Sharma, P., Sharma, S., & Rane, N. (2004). A variety of arylamino derivatives of this compound were synthesized and tested against a panel of bacteria, demonstrating potential antimicrobial properties (Sharma et al., 2004).
PET Imaging Research
- Application : Utilized in PET imaging studies, specifically for imaging translocator protein (TSPO) in the brain.
- Reference : Yui, J., Maeda, J., Kumata, K., et al. (2010). Two 18F-labeled PET ligands, including this compound, were evaluated for their kinetics in the monkey brain and imaging of TSPO in the infarcted rat brain (Yui et al., 2010).
Heterocyclic Synthesis
- Application : Used in the synthesis of various heterocycles in one-pot cascade reactions.
- Reference : Schmeyers, J. & Kaupp, G. (2002). The compound was used as a starting material for the efficient synthesis of diverse heterocycles, demonstrating its versatility in organic synthesis (Schmeyers & Kaupp, 2002).
Enhancing Phleomycin Effects
- Application : Synthesized as a purine derivative to enhance the lethal effect of phleomycin on bacterial cultures.
- Reference : Bhushan, K., Brown, D. J., Lister, J., et al. (1975). The compound was prepared to study its role in enhancing the effect of phleomycin, an antibiotic, on Escherichia coli cultures (Bhushan et al., 1975).
PET Tracer Development for NPP1 Imaging
- Application : Involved in the synthesis of PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).
- Reference : Gao, M., Wang, M., & Zheng, Q. (2016). This compound was used in the preparation of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as new potential PET tracers for imaging NPP1 (Gao et al., 2016).
properties
IUPAC Name |
2-[3-methyl-2,6-dioxo-8-(2-oxopropylsulfanyl)purin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4S/c1-5(17)4-21-11-13-8-7(16(11)3-6(12)18)9(19)14-10(20)15(8)2/h3-4H2,1-2H3,(H2,12,18)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOOFJMXJKVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC(=O)N)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655179.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide](/img/structure/B2655183.png)

![Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2655185.png)

![3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2655189.png)
![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)

![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)
![2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2655196.png)
![5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2655197.png)
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)